molecular formula C2H2O6P2-4 B1598296 Ethene-1,1-diylbis(phosphonate) CAS No. 33016-77-2

Ethene-1,1-diylbis(phosphonate)

Cat. No. B1598296
CAS RN: 33016-77-2
M. Wt: 183.98 g/mol
InChI Key: LUHPUPVJIVTJOE-UHFFFAOYSA-J
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Description

Ethene-1,1-diylbis(phosphonate) is a chemical compound that is used in scientific experiments. It is also known as Tetraethyl ethene-1,1-diylbis(phosphonate) and has a molecular formula of C10H22O6P2 .


Synthesis Analysis

The synthesis of Ethene-1,1-diylbis(phosphonate) involves a mixture of equimolar amounts of adenosine and tetraethyl ethene-1,1-diylbis(phosphonate) in 4 mL of dioxane. This mixture is then refluxed for 20 hours under argon .


Molecular Structure Analysis

The molecular structure of Ethene-1,1-diylbis(phosphonate) is represented by the formula C10H22O6P2. The molecular weight of this compound is 300.23 .


Chemical Reactions Analysis

Ethene-1,1-diylbis(phosphonate) is involved in various chemical reactions. For instance, it reacts with acetic acid at 115°C . More research is needed to fully understand the range of chemical reactions this compound can participate in.


Physical And Chemical Properties Analysis

Ethene-1,1-diylbis(phosphonate) is a liquid at room temperature and should be stored in a dry place between 2-8°C .

Scientific Research Applications

  • Catalysis in Organic Synthesis : Tarasenko and Beletskaya (2016) demonstrated the application of ethene-1,1-diylbis(phosphonate) in organic synthesis. They used it for the Friedel–Crafts alkylation of indoles and other electron-rich aromatic compounds. This process, catalyzed by a Cu(ClO4)2·6H2O/2,2′-Bipy complex, resulted in the efficient synthesis of heteroaryl- and aryl-substituted 2-(diethoxyphosphoryl)propionates and ethyl-1,1-diylbis(phosphonates) with high yields (Tarasenko & Beletskaya, 2016).

  • Nucleoside Analogs Synthesis : Vagapova et al. (2016) synthesized adenosine derivatives containing 2,2-bis(diethoxyphosphoryl)ethyl or 2,2-diphosphonoethyl groups. They employed ethene-1,1-diylbis(phosphonate) in this process, indicating its role in creating nucleoside analogs with potential applications in biochemistry and pharmaceuticals (Vagapova et al., 2016).

  • Agricultural Chemistry : In 2008, Forlani et al. used various phosphonates, including ethene-1,1-diylbis(phosphonate), to create inhibitors for Arabidopsis thaliana delta1-pyrroline-5-carboxylate (P5C) reductase. These compounds showed potential as herbicides due to their ability to interfere with proline synthesis in plants (Forlani et al., 2008).

  • Optical and Electronic Properties : Ogawa et al. (1998) studied the optical and second harmonic generation (SHG) properties of π-electron conjugated phosphonates, including derivatives of ethene-1,1-diylbis(phosphonate). They found that these compounds, particularly diphenyl 2-(4-dimethylaminophenyl)ethenylphosphonate, exhibited strong SHG activity (Ogawa et al., 1998).

  • Environmental Analysis : Wang et al. (2019) explored a method for detecting trace phosphonates in water samples, including ethene-1,1-diylbis(phosphonate). This study highlights its relevance in environmental monitoring and analysis (Wang et al., 2019).

  • Synthesis of Cyclic Hydrogenphosphonates : Hutchinson and Thornton (1990) conducted research on the synthesis of tetraisopropyl 1,1-cyclopropanediylbis(phosphonate) by cyclizing the thallium(I) salt of ethene-1,1-diylbis(phosphonate). This highlights its use in the synthesis of complex organic compounds (Hutchinson & Thornton, 1990).

Safety And Hazards

Ethene-1,1-diylbis(phosphonate) is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Research on phosphonates, including Ethene-1,1-diylbis(phosphonate), is ongoing. One area of interest is the development of cleaner and more efficient synthetic methods, such as high-throughput synthesis and mechanochemical synthesis . Another area of interest is the use of phosphonates in energy research due to their well-defined crystalline porous architecture, high specific surface area, and the periodicity of the functional groups in their structures .

properties

IUPAC Name

dioxido-oxo-(1-phosphonatoethenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O6P2/c1-2(9(3,4)5)10(6,7)8/h1H2,(H2,3,4,5)(H2,6,7,8)/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHPUPVJIVTJOE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(P(=O)([O-])[O-])P(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O6P2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402576
Record name Ethene-1,1-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethene-1,1-diylbis(phosphonate)

CAS RN

33016-77-2
Record name Ethene-1,1-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrasodium vinyl bis-phosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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